2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinoline and a quinazolinone moiety
Preparation Methods
The synthesis of 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be achieved through both conventional and microwave-induced methods. One common synthetic route involves the condensation of 2-chloro-7-methoxy-3-formylquinoline with 3-amino-4-(phenyldiazenyl) phenol under microwave irradiation. This reaction yields the intermediate compound 3-[(1E)-1-aza-2-(2-chloro-7-methoxy-3-quinolyl)-vinyl]-4-(aryldiazenyl) phenol. Subsequent cyclization with chloroacetylchloride and 2-mercapto acetic acid under microwave irradiation produces the target compound .
Chemical Reactions Analysis
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce simpler quinoline derivatives .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Industry: Its potential use in materials science, particularly in the development of novel polymers and coatings, is being explored.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to bind to DNA with high affinity, inhibiting DNA topoisomerase and displaying cytotoxic and antitumor activities. This binding disrupts the normal function of the enzyme, leading to cell death in rapidly dividing cells .
Comparison with Similar Compounds
2-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared to other quinazolinone derivatives, such as:
2-(2-chloro-7-methoxy-3-quinolyl)-3-[3-hydroxy-6-(aryldiazenyl) phenyl]-1,3-thiazolidin-4-one: This compound also contains a quinoline moiety and has shown similar biological activities.
3-chloro-4-(2-chloro-7-methoxy-3-quinolyl)-1-[3-hydroxy-6-(aryldiazenyl) phenyl] azetidin-2-one: Another related compound with potential antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the combination of quinoline and quinazolinone moieties, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C24H18ClN3O2 |
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Molecular Weight |
415.9g/mol |
IUPAC Name |
2-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O2/c1-30-17-12-11-15-13-19(22(25)26-21(15)14-17)23-27-20-10-6-5-9-18(20)24(29)28(23)16-7-3-2-4-8-16/h2-14,23,27H,1H3 |
InChI Key |
RHGIAUDSHVHYIO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)Cl |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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